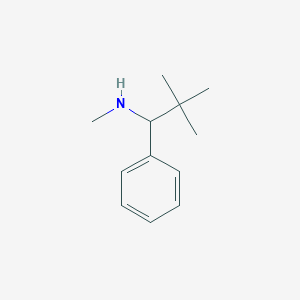

(2,2-Dimethyl-1-phenylpropyl)(methyl)amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H19N |

|---|---|

Molecular Weight |

177.29 g/mol |

IUPAC Name |

N,2,2-trimethyl-1-phenylpropan-1-amine |

InChI |

InChI=1S/C12H19N/c1-12(2,3)11(13-4)10-8-6-5-7-9-10/h5-9,11,13H,1-4H3 |

InChI Key |

FQKIRADYUBMZIO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(C1=CC=CC=C1)NC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 1 Phenylpropyl Methyl Amine and Its Analogs

Established Synthetic Routes to Substituted Amine Scaffolds

The construction of substituted amine frameworks can be achieved through several reliable and well-documented synthetic strategies. These methods offer flexibility in introducing a wide array of substituents and are broadly applicable to the synthesis of diverse amine-containing molecules.

N-Alkylation Strategies for Amine Synthesis

Direct N-alkylation of primary or secondary amines with alkyl halides is a fundamental approach to synthesizing more substituted amines. This method, however, can be challenging to control, often leading to overalkylation and the formation of a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com The increased nucleophilicity of the newly formed secondary amine makes it more reactive than the starting primary amine, leading to poor selectivity. masterorganicchemistry.com

To circumvent these issues, various strategies have been developed. One approach involves using a large excess of the initial amine to favor mono-alkylation. Another strategy employs protecting groups to temporarily block the reactivity of the amine, allowing for controlled, stepwise alkylation. More advanced methods utilize specific reagents and catalysts to achieve selective mono-alkylation. For instance, cesium hydroxide (B78521) has been shown to promote the selective N-monoalkylation of primary amines. thieme-connect.de

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation with Alkyl Halides | Reaction of a primary or secondary amine with an alkyl halide. | Simple procedure, readily available starting materials. | Poor selectivity, risk of overalkylation, formation of mixtures. masterorganicchemistry.com |

| Use of Excess Amine | Employing a large excess of the starting amine to statistically favor mono-alkylation. | Can improve mono-alkylation selectivity. | Requires separation of the product from the excess starting material. |

| Protecting Group Strategy | Temporarily blocking the amine functionality to allow for controlled, stepwise reactions. | High selectivity, allows for the synthesis of complex amines. | Requires additional protection and deprotection steps, increasing the overall number of synthetic steps. |

| Catalytic Mono-Alkylation | Utilizing specific catalysts (e.g., based on cesium) to promote selective mono-alkylation. thieme-connect.de | High selectivity for mono-alkylation. thieme-connect.de | May require specific and sometimes expensive catalysts. |

Carbonyl Reductive Amination Approaches

Reductive amination is a highly versatile and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. masterorganicchemistry.comharvard.edu This reaction proceeds in two steps: the formation of an imine or enamine intermediate from the reaction of a carbonyl compound with an amine, followed by the reduction of this intermediate to the corresponding amine. harvard.edu

A key advantage of this method is that it can be performed as a one-pot reaction by combining the carbonyl compound, the amine, and a suitable reducing agent. organic-chemistry.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to selectively reduce the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.eduorganic-chemistry.org

For the synthesis of (2,2-Dimethyl-1-phenylpropyl)(methyl)amine, a direct reductive amination of 2,2-dimethyl-1-phenylpropan-1-one with methylamine (B109427) would be a highly efficient approach. The reaction would proceed via the formation of an N-methyliminium ion intermediate, which is then reduced to the final secondary amine.

| Reducing Agent | Abbreviation | Key Features | Reference |

|---|---|---|---|

| Sodium Cyanoborohydride | NaBH3CN | Mild and selective for iminium ions over carbonyls; effective under weakly acidic conditions. | masterorganicchemistry.comharvard.eduorganic-chemistry.org |

| Sodium Triacetoxyborohydride | NaBH(OAc)3 | Mild, non-toxic alternative to NaBH3CN; effective for a wide range of substrates. | masterorganicchemistry.comharvard.edu |

| Hydrogen gas with a metal catalyst | H2/Catalyst (e.g., Pd, Pt, Ni) | Can be used for large-scale synthesis; catalyst choice can influence selectivity. | jk-sci.com |

| Formic Acid | HCOOH | Used in the Eschweiler-Clarke reaction for the methylation of amines. | jk-sci.comwikipedia.orgorganic-chemistry.org |

The Eschweiler-Clarke reaction is a specific type of reductive amination that methylates primary or secondary amines using excess formic acid and formaldehyde (B43269). jk-sci.comwikipedia.orgorganic-chemistry.org This reaction is particularly useful for converting a primary amine, such as 2,2-dimethyl-1-phenylpropan-1-amine, into its N-methylated derivative, this compound. The reaction proceeds through the formation of an iminium ion with formaldehyde, which is then reduced by formic acid. wikipedia.org A significant advantage of this method is that it does not produce quaternary ammonium salts. wikipedia.org

Transition-Metal Catalyzed Hydroamination and Hydroaminoalkylation Reactions

Transition-metal catalyzed hydroamination and hydroaminoalkylation reactions represent atom-economical methods for the synthesis of amines. These reactions involve the direct addition of an N-H bond of an amine across a C-C multiple bond (alkenes, alkynes, etc.). This approach avoids the need for pre-functionalized starting materials and often proceeds with high regio- and stereoselectivity.

Catalysts for these reactions are typically based on early or late transition metals. Early transition metals, such as those from groups 3-5 and the lanthanides, operate by activating the amine to form a metal-amido intermediate. In contrast, late transition metals often activate the unsaturated C-C bond. The choice of catalyst and reaction conditions can be tuned to control the outcome of the reaction, making it a powerful tool for the synthesis of complex amines.

Specific Synthetic Pathways for the (2,2-Dimethyl-1-phenylpropyl) Moiety and its Amine Derivatives

The synthesis of the specific (2,2-Dimethyl-1-phenylpropyl)amine scaffold can be approached through several targeted strategies, leveraging the general methods described above or employing pathways designed to construct the unique carbon framework.

Synthesis via Substituted Benzyl (B1604629) Halides and Isobutyronitrile (B166230) Intermediates

One potential route to the carbon skeleton of (2,2-Dimethyl-1-phenylpropyl)amine involves the reaction of a substituted benzyl halide with isobutyronitrile. A patent describes a method for preparing 2-methyl-1-substituted phenyl-2-propanamine compounds using this approach. google.com The synthesis begins with the reaction of a substituted benzyl halide with isobutyronitrile in the presence of a base to form a 2-methyl-1-substituted phenyl-2-butyronitrile intermediate. google.com This nitrile can then be hydrolyzed to the corresponding carboxylic acid, which undergoes a Curtius rearrangement followed by catalytic hydrogenation to yield the primary amine. google.com

While this patent describes the synthesis of a constitutional isomer, the general strategy of using benzyl halides and isobutyronitrile as building blocks is relevant for constructing the desired carbon framework.

Chemical Transformations of Precursors and Functional Group Interconversions (e.g., from alcohols, nitro compounds)

The (2,2-Dimethyl-1-phenylpropyl)amine structure can also be accessed through the chemical transformation of readily available precursors. For example, the corresponding alcohol, 2,2-dimethyl-1-phenylpropan-1-ol, can serve as a starting material. The Ritter reaction provides a method to convert alcohols into N-alkyl amides. organic-chemistry.orgwikipedia.org In this reaction, the alcohol is treated with a nitrile in the presence of a strong acid to generate a stable carbenium ion, which then reacts with the nitrile. organic-chemistry.org The resulting nitrilium ion is hydrolyzed to an amide, which can subsequently be reduced to the corresponding amine.

Alternatively, the amine functionality can be introduced by the reduction of a nitro compound. If a synthetic route to 1-(2,2-dimethyl-1-nitropropyl)benzene is available, the nitro group can be reduced to a primary amine using various methods, including catalytic hydrogenation or reduction with metals in acidic media.

| Starting Material | Key Reaction(s) | Intermediate(s) | Final Product Type | Reference |

|---|---|---|---|---|

| 2,2-dimethyl-1-phenylpropan-1-one | Reductive Amination with Methylamine | N-methyliminium ion | Secondary Amine | masterorganicchemistry.comorgsyn.org |

| 2,2-dimethyl-1-phenylpropan-1-amine | Eschweiler-Clarke Reaction | Iminium ion | Secondary Amine (N-methylated) | jk-sci.comwikipedia.orgorganic-chemistry.org |

| Substituted Benzyl Halide and Isobutyronitrile | Alkylation, Hydrolysis, Curtius Rearrangement, Hydrogenation | Nitrile, Carboxylic acid, Isocyanate | Primary Amine (analog) | google.com |

| 2,2-dimethyl-1-phenylpropan-1-ol | Ritter Reaction, Reduction | Carbenium ion, Nitrilium ion, Amide | Primary Amine | organic-chemistry.orgwikipedia.org |

| 1-(2,2-dimethyl-1-nitropropyl)benzene | Reduction of Nitro Group | - | Primary Amine | General knowledge |

Stereoselective Synthesis and Chiral Resolution of this compound and Related Chiral Amines

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic and medicinal chemistry, given their prevalence in biologically active molecules. The specific structure of this compound, characterized by a sterically demanding tert-butyl group adjacent to the stereocenter, presents unique challenges and requires sophisticated synthetic strategies. Methodologies for producing this and analogous chiral amines in high enantiopurity generally fall into three main categories: asymmetric synthesis from prochiral precursors, resolution of racemic mixtures, and advanced chemoenzymatic approaches.

Asymmetric Catalytic Hydrogenation of Imine Precursors

Asymmetric catalytic hydrogenation of prochiral imines is one of the most direct and atom-economical methods for synthesizing chiral amines. researchgate.net This approach involves the reduction of a C=N double bond using molecular hydrogen in the presence of a chiral transition-metal catalyst. For the synthesis of this compound, the immediate precursor would be the corresponding N-methylimine, N-(2,2-dimethyl-1-phenylpropylidene)methanamine.

The success of this transformation hinges on the selection of an appropriate chiral catalyst, typically composed of a transition metal (such as Iridium, Rhodium, or Palladium) and a chiral ligand. acs.orgnih.gov The ligand creates a chiral environment around the metal center, directing the hydrogen addition to one face of the imine, thereby producing a preponderance of one enantiomer. For sterically hindered imines, such as the precursor to the target compound, catalyst systems must be highly active and selective to overcome the steric bulk. researchgate.net Palladium-based catalysts, for instance, have demonstrated high efficacy in the asymmetric hydrogenation of activated imines, achieving excellent enantioselectivities. dicp.ac.cn

Key research findings in the asymmetric hydrogenation of challenging imine substrates are summarized below.

| Catalyst System (Metal/Ligand) | Substrate Class | Typical Enantiomeric Excess (ee) | Key Findings | Reference |

|---|---|---|---|---|

| Pd(OCOCF₃)₂ / (S)-SegPhos | N-Diphenylphosphinyl Ketimines | 87-99% | Highly effective for a range of activated ketimines in trifluoroethanol (TFE) as a solvent. | dicp.ac.cn |

| Ir-based Complexes | General Imines | High | Often used for unfunctionalized imines, showing broad applicability. | researchgate.net |

| Rh-based Complexes | N-Sulfonylimines | Up to 97% | Effective for various N-protected imines, leading to valuable chiral amine derivatives. | dicp.ac.cn |

| Ru-based Complexes | Aromatic Ketimines | 93-99% | Used in asymmetric transfer hydrogenation (ATH) with formic acid or isopropanol (B130326) as the hydrogen source. | scispace.com |

Kinetic Resolution Techniques for Chiral Alcohols and Amines

Kinetic resolution is a powerful technique for separating a racemic mixture of a chiral compound. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In a typical enzymatic kinetic resolution (EKR) of a racemic amine, an enzyme selectively catalyzes the acylation of one enantiomer, leaving the other enantiomer unreacted. The resulting acylated product can then be separated from the unreacted amine.

A significant drawback of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. To overcome this limitation, dynamic kinetic resolution (DKR) can be employed. In DKR, the slow-reacting enantiomer is continuously racemized in situ, allowing for a theoretical conversion of up to 100% into the desired enantiomerically pure product. This requires a combination of a highly selective resolution catalyst and an efficient racemization catalyst that does not interfere with the resolution process. mdpi.com Lipases, such as Novozym 435 (Candida antarctica lipase (B570770) B), are frequently used for the resolution step due to their high enantioselectivity and broad substrate scope. mdpi.com

Challenges in the kinetic resolution of amines include their high nucleophilicity, which can lead to non-catalyzed background reactions that diminish selectivity. ethz.ch

| Technique | Catalyst/Enzyme | Principle | Theoretical Yield | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Lipases (e.g., Novozym 435), Proteases | One enantiomer of the racemic amine is selectively acylated by the enzyme. | 50% | mdpi.com |

| Dynamic Kinetic Resolution (DKR) | Enzyme (for resolution) + Metal Catalyst (for racemization) | Selective acylation of one enantiomer is combined with in situ racemization of the unreacted enantiomer. | 100% | |

| Non-Enzymatic Kinetic Resolution | Chiral DMAP derivatives, Chiral Phosphoric Acids | A chiral catalyst selectively promotes the reaction of one enantiomer with an achiral reagent. | 50% | ethz.ch |

Chemoenzymatic Synthesis of Enantiopure Amine Structures

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions to create efficient and sustainable synthetic routes. oup.com Enzymes such as transaminases and dehydrogenases are particularly valuable for establishing stereocenters in chiral amines. dovepress.comrsc.org

Transaminases (ATAs) catalyze the transfer of an amino group from a donor molecule (like isopropylamine) to a prochiral ketone, producing a chiral amine with high enantiomeric excess. oup.com For a secondary amine like this compound, a direct one-step enzymatic synthesis is less common. A more practical chemoenzymatic route would involve two steps:

Biocatalytic Step: An (R)- or (S)-selective transaminase is used to convert the prochiral ketone, 2,2-dimethyl-1-phenylpropan-1-one, into the corresponding enantiopure primary amine, (R)- or (S)-2,2-dimethyl-1-phenylpropan-1-amine.

Chemical Step: The resulting enantiopure primary amine is then chemically N-methylated using a standard reagent (e.g., formaldehyde followed by reduction) to yield the final target secondary amine without disturbing the established stereocenter.

Alternatively, amine dehydrogenases (AmDHs) can be used to synthesize chiral amines via the reductive amination of a ketone using ammonia (B1221849) and a nicotinamide (B372718) cofactor (NADH or NADPH). rsc.org Protein engineering has been instrumental in expanding the substrate scope of these enzymes to accommodate bulky and aromatic substrates that are not well-tolerated by wild-type variants. nih.gov These biocatalytic methods are considered "green" as they operate under mild aqueous conditions and avoid the use of heavy metals. dovepress.comrsc.org

| Enzyme Class | Reaction Type | Cofactor | Application to Target Synthesis | Reference |

|---|---|---|---|---|

| Amine Transaminase (ATA) | Asymmetric amination of a ketone | Pyridoxal 5'-phosphate (PLP) | Synthesis of the primary amine precursor from 2,2-dimethyl-1-phenylpropan-1-one. | oup.comsemanticscholar.org |

| Amine Dehydrogenase (AmDH) | Reductive amination of a ketone | NAD(P)H | Synthesis of the primary amine precursor using ammonia. | dovepress.comrsc.org |

| Alcohol Dehydrogenase (ADH) | Oxidation of an alcohol | NAD(P)⁺ | Can be coupled with an AmDH in a "hydrogen-borrowing" cascade to convert a chiral alcohol to a chiral amine. | rsc.org |

Mechanistic Investigations of Reactions Involving 2,2 Dimethyl 1 Phenylpropyl Methyl Amine Synthesis

Kinetic Studies of Amine Formation Reactions

In a typical Mannich reaction, the process involves the formation of an iminium ion from an amine and an aldehyde, followed by the nucleophilic addition of a carbon acid. mdpi.comnih.gov Kinetic studies would likely demonstrate that the rate of formation of the final amine product is dependent on the concentration of each of these reactants. By systematically varying the concentrations and monitoring the reaction progress, typically through techniques like gas chromatography or high-performance liquid chromatography, the rate law can be determined.

| Parameter | Observation | Implication |

| Reactant Concentration | The reaction rate is typically first order with respect to the amine, aldehyde, and the carbon nucleophile. | All three components are involved in the rate-determining step. |

| Temperature | An increase in temperature generally leads to a higher reaction rate, following the Arrhenius equation. | The reaction has a positive activation energy. |

| Catalyst Concentration | The rate is often proportional to the concentration of the acid or base catalyst. | The catalyst is actively involved in the formation of the reactive intermediates. |

The insights gained from these kinetic studies are vital for optimizing reaction conditions to maximize the yield of (2,2-Dimethyl-1-phenylpropyl)(methyl)amine.

Spectroscopic and Spectrometric Elucidation of Reaction Intermediates and Transition States

The direct observation of transient species such as reaction intermediates and the characterization of transition states are pivotal for a complete mechanistic picture. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are powerful tools in this endeavor.

For the synthesis of this compound, in situ monitoring of the reaction mixture using these techniques can provide evidence for the formation of key intermediates. For example, the formation of an iminium ion, a crucial intermediate in many amine synthesis pathways, could be detected by the characteristic chemical shifts in ¹H and ¹³C NMR spectra or specific vibrational frequencies in IR spectroscopy.

Mass spectrometry, particularly electrospray ionization (ESI-MS), is adept at identifying and characterizing charged intermediates. mdpi.com This technique can be used to detect the presence of protonated reactants, iminium ions, and other transient species that are part of the reaction cascade. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further help in elucidating the structure of these intermediates.

Computational Approaches to Reaction Mechanism Analysis

Computational chemistry offers a powerful lens to examine reaction mechanisms at a molecular level, providing insights that are often inaccessible through experimental methods alone.

Density Functional Theory (DFT) has emerged as a robust method for mapping out the potential energy surface of a reaction, allowing for the calculation of the geometries and energies of reactants, transition states, and products. researchgate.netresearchgate.net For the synthesis of this compound, DFT calculations can be employed to model the entire reaction pathway. nih.gov

These calculations can help in:

Identifying the most plausible reaction mechanism: By comparing the activation energies of different possible pathways, the most energetically favorable route can be determined. researchgate.net

Characterizing transition state structures: DFT can provide detailed information about the geometry of transition states, which is crucial for understanding how bonds are formed and broken.

Predicting reaction kinetics: The calculated activation energies can be used in conjunction with transition state theory to estimate reaction rate constants.

| Species | Calculated Energy (kcal/mol) | Significance |

| Reactants | 0 (Reference) | Starting point of the reaction. |

| Transition State 1 (Iminium formation) | +15 | Energy barrier for the formation of the key electrophile. |

| Iminium Intermediate | +5 | A metastable intermediate. |

| Transition State 2 (Nucleophilic attack) | +20 | The highest energy barrier, likely the rate-determining step. |

| Product | -10 | The overall reaction is exothermic. |

Note: The energy values in the table are hypothetical and for illustrative purposes.

The analysis of the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), provides deep insights into the reactivity of the molecules involved. During the synthesis of this compound, the interaction between the HOMO of the nucleophile and the LUMO of the electrophile is a key event.

Computational analysis can track the energies and shapes of these orbitals as the reaction progresses. For instance, the formation of the iminium ion intermediate would lead to a significant lowering of the LUMO energy compared to the starting aldehyde, making it a much more potent electrophile for the subsequent nucleophilic attack. This type of analysis helps in rationalizing the observed reactivity patterns.

Investigation of Catalytic Cycles and Active Species in Metal-Catalyzed Processes

Metal catalysis often provides efficient and selective routes for amine synthesis. acs.org Understanding the catalytic cycle is paramount for catalyst design and optimization. researchgate.net In a hypothetical metal-catalyzed synthesis of this compound, a typical catalytic cycle might involve the following steps:

Oxidative Addition: The metal catalyst reacts with one of the starting materials.

Ligand Exchange: One or more ligands on the metal center are replaced by another reactant molecule.

Migratory Insertion: A coordinated ligand inserts into a metal-carbon or metal-nitrogen bond.

Reductive Elimination: The final product is formed and released from the metal center, regenerating the active catalyst. acs.org

Each of these steps can be investigated using a combination of experimental techniques (e.g., kinetics, spectroscopy) and computational modeling. Identifying the active catalytic species—the specific form of the metal complex that participates in the catalytic cycle—is a key objective. This often involves exploring different oxidation states and coordination environments of the metal.

Fundamental Studies on Amine Reactivity and Stability

The reactivity and stability of the final amine product, this compound, are also important areas of investigation. researchgate.net The presence of a bulky 2,2-dimethylpropyl group introduces significant steric hindrance around the nitrogen atom. This steric bulk can influence the amine's basicity and nucleophilicity.

Fundamental studies might involve:

pKa Measurements: To quantify the basicity of the amine.

Nucleophilicity Studies: To assess its reactivity towards various electrophiles.

Stability Assays: To determine its susceptibility to degradation under different conditions (e.g., pH, temperature, oxidative stress).

These studies provide a comprehensive understanding of the chemical properties of this compound, which is essential for its application in various fields.

Structural Characterization and Advanced Analytical Methodologies for 2,2 Dimethyl 1 Phenylpropyl Methyl Amine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for mapping the molecular architecture of (2,2-Dimethyl-1-phenylpropyl)(methyl)amine, providing insights into its atomic connectivity and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. While specific experimental data for this compound is not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of structurally similar compounds and general principles of NMR spectroscopy.

¹H-NMR Spectroscopy: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals would include multiplets for the aromatic protons of the phenyl group, a singlet for the N-methyl protons, a singlet for the tert-butyl protons, and a signal for the benzylic proton. The integration of these signals would correspond to the number of protons in each group.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would reveal the number of distinct carbon environments. Characteristic signals would be expected for the carbons of the phenyl ring, the quaternary carbon and methyl carbons of the tert-butyl group, the N-methyl carbon, and the benzylic carbon.

Predicted ¹H-NMR and ¹³C-NMR Data

While experimental spectra are not available, the following tables provide predicted chemical shift ranges based on known data for similar structures, such as N-tert-butylbenzylamine and other phenethylamine (B48288) derivatives.

Interactive Table: Predicted ¹H-NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Phenyl-H | 7.20 - 7.40 | Multiplet |

| Benzylic-H | ~3.5 - 4.0 | Singlet or Doublet |

| N-Methyl-H | ~2.2 - 2.5 | Singlet |

| tert-Butyl-H | ~0.9 - 1.1 | Singlet |

Interactive Table: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Phenyl C (quaternary) | 135 - 145 |

| Phenyl C-H | 125 - 130 |

| Benzylic C | 60 - 70 |

| N-Methyl C | 30 - 40 |

| tert-Butyl C (quaternary) | 30 - 35 |

| tert-Butyl C (methyls) | 25 - 30 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. These include C-H stretching vibrations from the aromatic ring and alkyl groups, C=C stretching from the phenyl group, and C-N stretching from the amine functionality. The absence of a significant N-H stretching band (typically around 3300-3500 cm⁻¹) would confirm it as a tertiary amine.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR, particularly for non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum.

Predicted Vibrational Frequencies

Based on the analysis of similar aromatic amines, the following table outlines the expected major vibrational bands.

Interactive Table: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1000 - 1250 | IR |

| C-H Bend (Aromatic) | 690 - 900 | IR |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (ESI-QTOF-MS) for Accurate Mass Determination

ESI-QTOF-MS is a high-resolution mass spectrometry technique that allows for the precise determination of the molecular mass of a compound. nih.govresearchgate.netnih.gov For this compound (C₁₂H₁₉N), the expected accurate mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value with a high degree of accuracy, typically within a few parts per million (ppm). This provides strong evidence for the elemental composition of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Quantification

GC-MS is a widely used technique in forensic and analytical chemistry for the separation and identification of volatile and semi-volatile compounds. oup.comoup.com It is well-suited for the analysis of phenethylamine derivatives. The gas chromatogram provides information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The mass spectrometer then provides a fragmentation pattern that serves as a molecular fingerprint for identification. This technique is also readily applicable for the quantification of the analyte in various matrices.

Studies of Fragmentation Mechanisms in Substituted Amines

The electron ionization (EI) mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns common to phenethylamines. ojp.govmdpi.com The primary fragmentation pathway for many phenethylamines is the α-cleavage (beta-cleavage relative to the phenyl ring), which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable iminium ion, which is often the base peak in the spectrum.

For this compound, the major fragmentation would likely involve the cleavage between the benzylic carbon and the carbon bearing the tert-butyl group. This would lead to the formation of a characteristic iminium ion.

Predicted Major Mass Fragments in EI-MS

The following table lists the predicted major fragment ions and their corresponding mass-to-charge ratios (m/z) for this compound.

Interactive Table: Predicted EI-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 177 | [C₁₂H₁₉N]⁺• | Molecular Ion |

| 120 | [C₈H₁₀N]⁺ | α-cleavage with loss of tert-butyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion from cleavage of the benzylic bond |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Chromatographic Separation and Purification Techniques

The analytical separation and purification of this compound, a secondary amine with a sterically hindered chiral center, relies on advanced chromatographic techniques. The selection of a specific method is contingent on the analytical objective, such as purity assessment, enantiomeric separation, or profiling in complex matrices. The compound's structure, characterized by a phenyl group, a bulky t-butyl-like substituent adjacent to the chiral carbon, and a secondary amine, dictates its chromatographic behavior and necessitates tailored analytical strategies.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile amines like this compound. Its versatility allows for both purity determination and the critical separation of its enantiomers.

Reversed-Phase HPLC: For purity analysis, reversed-phase HPLC (RP-HPLC) is commonly employed. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase. The mobile phase often consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and control the ionization state of the amine.

Chiral HPLC: Due to the presence of a chiral center at the C-1 position of the propyl chain, separating the enantiomers of this compound is crucial for stereospecific analysis. This is most effectively achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the direct separation of amine enantiomers. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. researchgate.net The significant steric hindrance from the 2,2-dimethyl group can influence the interaction with the CSP, requiring careful optimization of the mobile phase, which may include alcohols like ethanol (B145695) or isopropanol (B130326) mixed with a nonpolar solvent such as hexane. wiley-vch.deresearchgate.net

Table 1: Illustrative HPLC Conditions for Chiral Amine Separation This table presents typical starting conditions for the chiral separation of phenethylamine analogs, which can be adapted for this compound.

| Parameter | Condition 1 (Normal-Phase) | Condition 2 (Reversed-Phase) |

|---|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) | Glycopeptide-based (e.g., Teicoplanin) |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | Ammonium Acetate Buffer (pH 6.0) / Methanol (50:50, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Temperature | 25°C | 30°C |

| Detection | UV at 220 nm | UV at 254 nm |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of amines by GC can be challenging due to their polarity, which often leads to peak tailing and adsorption on the column, these issues can be overcome through derivatization. bre.com this compound, particularly after derivatization to increase its volatility and thermal stability, is well-suited for GC analysis, often coupled with a mass spectrometry (MS) detector for definitive identification.

The choice of column is critical, with low-to-mid polarity columns, such as those with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or equivalent), being commonly used for the analysis of derivatized phenethylamine analogs. mostwiedzy.pl GC-MS analysis provides not only retention time data but also mass spectra, which are invaluable for structural confirmation. The fragmentation patterns of phenethylamines in electron ionization (EI) mass spectrometry are well-characterized, typically involving cleavage at the Cα-Cβ bond of the side chain, which aids in the identification of the core structure. researchgate.netresearchgate.net

Table 2: Representative GC-MS Parameters for Derivatized Amine Analysis This table outlines typical parameters for the GC-MS analysis of phenethylamine derivatives, applicable to derivatized this compound.

| Parameter | Typical Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., ZB-5MS) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250°C |

| Oven Program | Initial 100°C (hold 1 min), ramp at 25°C/min to 280°C (hold 10 min) |

| MS Interface Temp | 280°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC and GC for the analysis of charged species like protonated amines. nih.gov Key advantages of CE include rapid analysis times, minimal sample and solvent consumption, and high separation efficiency. mdpi.com In its most common mode, Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of an electric field. nih.gov

For the chiral separation of this compound, a chiral selector is added to the background electrolyte (BGE). Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE. mdpi.comnih.gov They form transient inclusion complexes with the enantiomers, leading to differences in their electrophoretic mobility and enabling separation. wvu.edu The choice of CD type (e.g., alpha-, beta-, gamma-CD) and concentration, as well as the pH and composition of the BGE, are critical parameters that must be optimized to achieve baseline resolution. nih.govnih.gov The addition of organic modifiers like methanol or acetonitrile to the BGE can also be used to fine-tune selectivity and resolution. doi.org

Table 3: General Capillary Electrophoresis Conditions for Chiral Amine Separation This table provides a starting point for developing a CE method for the enantioseparation of this compound.

| Parameter | Typical Setting |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50-60 cm total length |

| Background Electrolyte (BGE) | 25 mM Phosphate buffer (pH 2.5-4.0) |

| Chiral Selector | 10-20 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) |

| Applied Voltage | 20-30 kV |

| Temperature | 25°C |

| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |

| Detection | UV at 200-220 nm |

Derivatization Strategies for Enhanced Analytical Detection and Specificity

Chemical derivatization is a frequently employed strategy in the analysis of amines to overcome inherent challenges in their detection and chromatographic separation. jfda-online.com For this compound, a secondary amine, derivatization serves several key purposes: it can improve volatility for GC analysis, introduce a chromophore or fluorophore for sensitive UV or fluorescence detection in HPLC and CE, and enhance chromatographic peak shape and resolution. thermofisher.comresearchgate.net

The selection of a derivatizing reagent depends on the analytical technique and the specific requirements of the assay. The reaction targets the nucleophilic nitrogen atom of the secondary amine.

For GC Analysis: Acylation and silylation are the most common derivatization methods. researchgate.net Acylating agents, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), react with the amine to form stable, volatile amide derivatives. jfda-online.comnih.gov Silylating reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can also be used, though they are often more reactive towards primary amines and may require catalysts for secondary amines. sigmaaldrich.com

For HPLC and CE Analysis: Derivatization aims to attach a tag that possesses strong UV absorbance or fluorescence. libretexts.org Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) and dansyl chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride) are widely used for both primary and secondary amines. thermofisher.comrsc.org They react to form highly fluorescent derivatives, enabling detection at very low concentrations. nih.gov Other reagents like 2-naphthalenesulfonyl chloride (NSCl) have also been specifically used for derivatizing secondary amines for HPLC analysis. nih.gov

Table 4: Common Derivatization Reagents for Secondary Amines

| Reagent | Abbreviation | Primary Analytical Technique | Derivative Formed | Key Advantage |

|---|---|---|---|---|

| Trifluoroacetic Anhydride | TFAA | GC-MS | Trifluoroacetamide | Increases volatility; produces characteristic mass fragments. jfda-online.com |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-FLD, CE | Carbamate | Forms highly fluorescent and stable derivatives. rsc.orgresearchgate.net |

| Dansyl Chloride | DNS-Cl | HPLC-FLD | Sulfonamide | Provides strong fluorescence for high sensitivity. libretexts.orgrsc.org |

| Propyl Chloroformate | - | GC-MS | Carbamate | Reacts with secondary amines to improve GC properties. phenomenex.com |

| Phenyl isothiocyanate | PITC | HPLC-UV | Phenylthiourea | Reacts with secondary amines for UV detection. rsc.org |

| 2-Naphthalenesulfonyl chloride | NSCl | HPLC-UV | Sulfonamide | Effective for derivatizing secondary amines for UV detection. nih.gov |

Computational Chemistry and Theoretical Modeling of 2,2 Dimethyl 1 Phenylpropyl Methyl Amine

Quantum Mechanical (QM) Calculations for Molecular Geometry and Electronic Structure

Quantum mechanical calculations are fundamental to modern computational chemistry, offering a detailed view of molecular systems at the atomic level. These methods are used to determine the optimized geometry, electronic structure, and various physicochemical properties of molecules.

Density Functional Theory (DFT) Applications to Molecular Conformations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.govmdpi.com It is particularly effective for determining the ground-state geometry and various energy-minimized conformations of a molecule. For (2,2-Dimethyl-1-phenylpropyl)(methyl)amine, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms. academie-sciences.frnih.gov

The process involves optimizing the molecule's geometry by minimizing the total energy, which provides key structural parameters. The steric hindrance introduced by the bulky tert-butyl group (2,2-dimethylpropyl) significantly influences the molecule's preferred conformation, particularly the torsion angles around the bond connecting the phenyl ring and the chiral carbon. DFT calculations can precisely quantify these parameters. biochempress.com

Table 1: Predicted Geometrical Parameters from DFT Optimization This table presents hypothetical, representative data for this compound based on typical values for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-N (amine) | 1.47 |

| C-C (phenyl-propyl) | 1.52 | |

| C-H (aromatic) | 1.09 | |

| Bond Angle (°) | C-N-C | 112.5 |

| Phenyl-C-N | 110.0 | |

| H-C-H (methyl) | 109.5 | |

| Dihedral Angle (°) | Phenyl-C-C-C | -65.0 |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Distribution

Natural Bond Orbital (NBO) analysis is a technique used to interpret the results of a QM calculation in terms of classical chemical bonding concepts. q-chem.com It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. wisc.edu This analysis provides a detailed picture of charge distribution through natural population analysis (NPA) and quantifies the stabilizing effects of orbital interactions, such as hyperconjugation. aimspress.com

Table 2: Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO This table presents hypothetical, representative data for this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N) | σ(C-H) | 3.5 |

| σ(C-H) | σ(C-N) | 2.1 |

| π(C-C)phenyl | σ*(C-C)propyl | 1.8 |

HOMO-LUMO Analysis and Electronic Property Investigations

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. irjweb.com The HOMO, acting as an electron donor, is susceptible to electrophilic attack, while the LUMO, an electron acceptor, is the site for nucleophilic attack. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.commdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom, while the LUMO would likely be distributed over the phenyl ring's antibonding π-orbitals.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing quantitative measures of the molecule's electronic properties. ajchem-a.com

Table 3: Calculated Quantum Chemical Parameters This table presents hypothetical, representative data for this compound.

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Ionization Potential |

| ELUMO | 0.25 | Electron Affinity |

| Energy Gap (ΔE) | 6.10 | Chemical Reactivity / Stability |

| Hardness (η) | 3.05 | Resistance to Charge Transfer |

| Softness (S) | 0.33 | Polarizability |

| Electronegativity (χ) | 2.80 | Electron Attracting Power |

| Electrophilicity Index (ω) | 1.28 | Electrophilic Nature |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. mdpi.com It is an invaluable tool for predicting how a molecule will interact with other chemical species, particularly for identifying sites of electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP surface is color-coded to indicate different regions of electrostatic potential. nih.gov

Red/Yellow: Regions of negative potential, indicating electron-rich areas. These are favorable sites for electrophilic attack.

Blue: Regions of positive potential, indicating electron-poor areas. These are favorable sites for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For this compound, the MEP map would show a significant region of negative potential (red) around the nitrogen atom, corresponding to its lone pair of electrons. This makes the nitrogen a primary site for interactions with electrophiles. The hydrogen atoms, particularly those on the methylamine (B109427) group and the phenyl ring, would exhibit positive potential (blue), making them susceptible to nucleophilic interactions. mdpi.com The bulky, nonpolar tert-butyl group would be represented by a largely neutral (green) surface. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Stability

While quantum mechanical calculations provide a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations model the movements and interactions of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, flexibility, and stability. nih.govfrontiersin.org

An MD simulation of this compound, typically performed in a simulated solvent environment, would reveal how the molecule explores different conformations. ed.ac.uk It would show the rotation around single bonds and the flexibility of the propyl chain. This analysis is crucial for understanding how the molecule's shape changes in a realistic environment and can help identify the most populated conformational states, providing insights that complement the static energy-minimized structures from DFT calculations. nih.gov

Theoretical Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, a property that is critical for applications in optoelectronics and photonics. researchgate.net Computational chemistry allows for the theoretical prediction of a molecule's NLO properties. nih.govnih.gov

Key NLO parameters, including the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β), can be calculated using methods like Time-Dependent DFT (TD-DFT). nih.gov For a molecule to have significant NLO properties, it often requires a substantial difference in charge distribution between its ground and excited states, which is facilitated by intramolecular charge transfer (ICT). In this compound, the interaction between the electron-donating amine group and the electron-accepting phenyl ring could give rise to modest NLO properties. The calculated hyperpolarizability (β) is often compared to that of a standard reference material, such as urea, to gauge its potential as an NLO material. nih.gov

Table 4: Calculated Non-Linear Optical (NLO) Properties This table presents hypothetical, representative data for this compound, with Urea as a reference.

| Parameter | This compound | Urea (Reference) |

|---|---|---|

| Dipole Moment (μ) (Debye) | 1.85 | 1.37 |

| Polarizability (α) (10-24 esu) | 22.5 | 3.83 |

| Hyperpolarizability (β) (10-30 esu) | 8.2 | 0.37 |

Molecular Docking and Receptor Interaction Modeling

Theoretical modeling through molecular docking is a critical tool for predicting how a ligand, such as this compound, might interact with a protein target at an atomic level. This method is instrumental in drug discovery and development for elucidating potential mechanisms of action and for guiding the synthesis of more potent and selective molecules. However, the application of these techniques to this compound has not been documented in accessible scientific literature.

Ligand-Protein Interaction Profiling with Theoretical Biological Targets (e.g., monoamine transporters, enzymes)

Monoamine transporters—including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are primary targets for many phenethylamine (B48288) compounds. Molecular docking studies on these transporters typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that govern ligand binding. For many related compounds, a crucial interaction involves a salt bridge formation between the protonated amine of the ligand and a conserved aspartate residue within the transporter's binding site.

While it can be hypothesized that this compound would engage in similar interactions, the steric bulk introduced by the gem-dimethyl group likely alters its orientation within the binding pocket compared to simpler analogs. This could significantly impact its affinity and selectivity profile for DAT, NET, and SERT. Furthermore, its interaction with metabolic enzymes, such as those in the cytochrome P450 family, is also an area where computational modeling would be beneficial but for which specific data is currently lacking. Without dedicated studies, any discussion of its ligand-protein interaction profile remains speculative.

Prediction of Structure-Binding Relationships and Binding Modes

Structure-activity relationship (SAR) studies, often complemented by computational modeling, are essential for understanding how specific chemical features of a molecule contribute to its biological activity. For phenethylamines, modifications to the aromatic ring, the alkyl chain, and the amino group are known to drastically alter their potency and selectivity towards monoamine transporters.

The defining feature of this compound is the N-methyl group and the quaternary α-carbon. It is plausible that these features influence its binding mode in several ways:

Steric Hindrance: The bulky tert-butyl-like group could create steric clashes with certain residues in the binding sites of monoamine transporters, potentially reducing binding affinity compared to less substituted analogs.

Hydrophobic Interactions: The additional methyl groups may enhance hydrophobic interactions with nonpolar residues in the active site, which could either increase or decrease affinity depending on the specific topology of the binding pocket.

Conformational Rigidity: The gem-dimethyl substitution might restrict the rotational freedom of the molecule, influencing its ability to adopt an optimal conformation for binding.

However, without specific molecular docking or quantitative structure-activity relationship (QSAR) studies for this compound, these remain theoretical considerations. The table below illustrates the type of data that would be generated from such studies, but it is important to note that the values are hypothetical placeholders due to the absence of actual research data.

| Target Protein | Predicted Binding Affinity (e.g., Ki, IC50) | Key Interacting Residues (Hypothetical) | Predicted Binding Mode Features (Hypothetical) |

| Dopamine Transporter (DAT) | Data Not Available | Asp79, Phe155, Val152 | Ionic bond with Asp79; Hydrophobic interactions with phenyl ring and gem-dimethyl group. |

| Norepinephrine Transporter (NET) | Data Not Available | Asp75, Phe317, Tyr152 | Potential for pi-stacking with aromatic residues; Steric influence of gem-dimethyl group. |

| Serotonin Transporter (SERT) | Data Not Available | Asp98, Tyr176, Ile172 | Altered orientation due to steric bulk, potentially affecting selectivity. |

Research on Derivatives and Analogs of 2,2 Dimethyl 1 Phenylpropyl Methyl Amine

Design Principles for Novel Substituted Amine Analogs Based on the (2,2-Dimethyl-1-phenylpropyl) Scaffold

The design of novel analogs based on the (2,2-dimethyl-1-phenylpropyl) scaffold is guided by established medicinal chemistry principles aimed at systematically modifying the molecule to enhance its interaction with biological targets. The core structure presents several key regions for modification: the aromatic phenyl ring, the methylamino group, and the gem-dimethyl group which imparts significant steric bulk.

Key design principles include:

Aromatic Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the phenyl ring to probe electronic and steric effects on receptor binding. The position of the substituent (ortho, meta, para) is critical for optimizing interactions within a target's binding pocket.

Amine Modification: Altering the N-methyl group to other alkyl groups (e.g., ethyl, propyl) or incorporating it into a cyclic structure (e.g., pyrrolidine, piperidine) can influence the compound's basicity, lipophilicity, and hydrogen bonding capacity. This can fine-tune its affinity and selectivity for specific receptors or enzymes.

Stereochemical Exploration: The carbon atom to which the phenyl and amino groups are attached is a chiral center. Synthesizing and evaluating individual enantiomers is a crucial design principle, as biological targets often exhibit stereoselectivity, with one enantiomer displaying significantly higher potency than the other.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic properties. For instance, the phenyl ring could be replaced with other aromatic systems like thiophene (B33073) or pyridine (B92270) to explore different binding orientations.

The overarching goal of these principles is to develop a comprehensive understanding of the structure-activity relationship (SAR) and to identify analogs with optimized properties for use as research tools or potential therapeutic leads.

Structure-Activity Relationship (SAR) Studies for Potential Biological Targets (Pre-clinical, In Vitro Investigations)

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For analogs of the (2,2-dimethyl-1-phenylpropyl) scaffold, in vitro investigations focus on how specific structural changes affect interactions with potential biological targets, such as G-protein coupled receptors (GPCRs) or enzymes.

Pre-clinical SAR studies on related amine scaffolds have demonstrated that even minor structural modifications can significantly impact ligand affinity and selectivity. For example, in studies of 2-phenylcyclopropylmethylamine (PCPMA) derivatives targeting the dopamine (B1211576) D3 receptor, the presence of bulky groups near the phenyl ring and in the methylamine (B109427) side chain was found to be favorable for increasing binding affinity. nih.gov Similarly, research on medetomidine (B1201911) analogs has shown that the substitution pattern on the phenyl ring has a distinct influence on α2-adrenoceptor binding affinity. nih.gov

Applying these insights to the (2,2-Dimethyl-1-phenylpropyl) scaffold, it is hypothesized that specific structural modifications would modulate binding characteristics. The steric hindrance provided by the gem-dimethyl group is a defining feature that likely influences how the molecule fits into a binding site. Modifications that complement the topology of the target's binding pocket can lead to enhanced affinity and selectivity.

Table 1: Hypothetical Structure-Activity Relationships for (2,2-Dimethyl-1-phenylpropyl)amine Analogs Based on Related Scaffolds

| Modification Site | Structural Change | Predicted Impact on Affinity/Selectivity | Rationale/Reference Analog |

| Phenyl Ring | Addition of para-substituent (e.g., -CH₃, -Cl) | Potential increase in affinity | Substitution patterns on the phenyl ring of tetralin analogs had a distinct influence on α2-adrenoceptor binding affinity. nih.gov |

| Amine Group | N-demethylation (secondary amine) | May alter selectivity profile | Modification of the amine is a common strategy to fine-tune receptor interactions. |

| Amine Group | N-alkylation (e.g., N-ethyl, N-propyl) | Potential decrease in affinity due to steric clash | Bulky groups on the amine may interfere with optimal binding. |

| Phenyl Ring | Replacement with a different aromatic system (e.g., naphthyl) | Could enhance hydrophobic interactions and affinity | Naphthyl analogs of medetomidine showed specific binding interactions. nih.gov |

| Propyl Chain | Removal of one or both methyl groups | Significant loss of affinity or change in selectivity | The gem-dimethyl group provides a unique steric profile crucial for interaction. |

This table is illustrative and based on findings from structurally related compounds. Specific outcomes would require experimental validation.

The interaction of amine-containing ligands with their biological targets is governed by a combination of steric, electrostatic, and hydrophobic forces. Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies on analogous compounds have provided insight into these interactions. For instance, in PCPMA derivatives, steric, electrostatic, and hydrophobic fields were all found to play important roles in their binding to the D3 receptor. nih.gov

For the (2,2-Dimethyl-1-phenylpropyl) scaffold, key considerations include:

Hydrophobic Interactions: The phenyl ring and the gem-dimethyl groups are significant hydrophobic features. SAR studies would explore how increasing the lipophilicity of substituents on the phenyl ring affects binding, which is often favorable for affinity. nih.gov

Steric Effects: The bulky neopentyl-like group creates a distinct steric profile. Analogs that modify this steric bulk, for example by replacing the gem-dimethyl group with a cyclopropyl (B3062369) ring, would be synthesized to probe the volume of the target's binding pocket.

Electrostatic Interactions: The nitrogen atom of the amine is typically protonated at physiological pH, allowing for a key ionic interaction or hydrogen bonding within the binding site. Substituents on the phenyl ring can modulate the electronic density of the aromatic system and influence cation-π interactions.

Pharmacophore Modeling for (2,2-Dimethyl-1-phenylpropyl)(methyl)amine-like Structures

Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of functional groups that a molecule must possess to be active at a specific biological target. dovepress.comnih.gov A pharmacophore model for this compound-like structures would consist of a set of features organized in a specific 3D pattern. dovepress.com

Based on the core structure, a hypothetical pharmacophore model would likely include:

One Aromatic Ring (AR): Representing the phenyl group, which is crucial for aromatic or hydrophobic interactions.

One Positive Ionizable (PI) or Hydrogen Bond Donor (HBD) feature: Representing the protonated amine, which can form a key ionic bond or hydrogen bond with the target. researchgate.net

One or more Hydrophobic (HY) features: Representing the sterically demanding gem-dimethyl group, which can engage in van der Waals or hydrophobic interactions. nih.gov

This model serves as a 3D query to screen virtual compound libraries for new molecules with different chemical skeletons but the same essential features, potentially leading to the discovery of novel active compounds. dovepress.comnih.gov The model can be refined using data from active and inactive analogs to improve its predictive power.

Applications in Medicinal Chemistry Research (Focused on Compound Design and Mechanism of Action, Excluding Clinical Trials)

The this compound scaffold and its derivatives are valuable tools in medicinal chemistry research, primarily for designing molecules to probe biological systems and elucidate mechanisms of action. nih.gov Their unique structure makes them useful as building blocks for more complex molecules.

One of the key applications of novel scaffolds in medicinal chemistry is the development of chemical probes. These are molecules designed to selectively interact with a specific protein target, allowing researchers to study its function in a biological system. A derivative of this compound could be engineered into such a probe.

The design process involves attaching a reporter group, such as a fluorescent dye (e.g., coumarin, BODIPY), to the core scaffold via a chemical linker. nih.gov The attachment point is carefully chosen to be a position that does not interfere with the molecule's binding to its target. These fluorescently-labeled analogs can then be used in a variety of in vitro experiments, such as:

Visualizing Ligand-Receptor Interactions: Using techniques like fluorescence microscopy to observe where the probe localizes within cells, providing clues about the location of its target receptor. nih.gov

Binding Assays: Developing high-throughput screening assays where the probe's displacement by other potential ligands can be measured.

For example, research on TAK779, a chemokine receptor CCR5 antagonist, involved synthesizing fluorescence-labeled analogs to serve as chemical probes. nih.gov Although in that specific case the binding properties could not be fully determined, the probes successfully penetrated cell membranes and localized within the cells, demonstrating the utility of this approach. nih.gov A similar strategy could be applied to the (2,2-Dimethyl-1-phenylpropyl) scaffold to create tools for studying the pharmacology of its specific biological targets.

Elucidation of Molecular Mechanisms of Action (e.g., enzyme inhibition, transporter modulation)

The molecular mechanisms of action for derivatives and analogs of this compound are primarily understood through structure-activity relationship (SAR) studies of related phenethylamine (B48288) compounds. Research has focused on their interactions with key enzymes and transporters involved in neurotransmission, particularly monoamine oxidase (MAO) and monoamine transporters (MATs). These interactions are heavily influenced by the structural characteristics of the analogs, such as substitutions on the alpha-carbon and the amino group.

Enzyme Inhibition: Monoamine Oxidase (MAO)

Monoamine oxidase is a critical enzyme responsible for the degradation of monoamine neurotransmitters. The inhibition of MAO can lead to increased levels of these neurotransmitters in the brain. Studies on various phenethylamine derivatives have shed light on how structural modifications impact their ability to inhibit the two main isoforms of MAO, MAO-A and MAO-B.

The presence of a methyl group on the α-carbon of phenethylamine is a key determinant of its interaction with MAO. For instance, amphetamine, which has an α-methyl group, is a selective inhibitor of MAO-A. nih.gov The degree of substitution on both the α-carbon and the amino group influences the inhibitory potency and selectivity.

A study on α-ethylphenethylamine (AEPEA) and N,α-diethylphenethylamine (N,α-DEPEA) demonstrated that AEPEA is a competitive inhibitor of human recombinant MAO-A, with a 17-fold greater potency for MAO-A over MAO-B. nih.govresearchgate.net In contrast, the N-ethylated analog, N,α-DEPEA, was found to be a weak inhibitor of both MAO-A and MAO-B. nih.govresearchgate.net

Further SAR exploration among structural analogs revealed the following trend for MAO-A inhibition: amphetamine > α-ethylphenethylamine (AEPEA) > methamphetamine > phentermine > N,α-diethylphenethylamine (N,α-DEPEA). nih.govresearchgate.net This ranking highlights that N-alkylation can decrease MAO-A inhibitory activity. Phentermine, which, like this compound, has a gem-dimethyl substitution on the alpha-carbon, showed significantly weaker MAO-A inhibition compared to amphetamine and its N-methylated counterpart, methamphetamine. nih.govresearchgate.net

| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |

|---|---|---|

| Amphetamine | 5.3 | - |

| α-Ethylphenethylamine (AEPEA) | 14.0 | 234 |

| Methamphetamine | 17.2 | - |

| Phentermine | 196 | - |

| N,α-Diethylphenethylamine (N,α-DEPEA) | 251 | 159 |

Transporter Modulation: Monoamine Transporters (DAT, SERT, NET)

The modulation of monoamine transporters—the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET)—is another significant molecular mechanism for phenethylamine analogs. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling. Inhibition of these transporters leads to an increase in the extracellular concentration of these neurotransmitters.

Structure-activity relationship studies on various classes of compounds that interact with these transporters have provided insights into the structural requirements for binding and inhibition. For example, in a series of N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes, most analogs displayed high affinity for DAT and were potent inhibitors of dopamine uptake. nih.gov The nature of the substituent on the nitrogen atom was found to be a critical factor in determining the affinity and selectivity for the different monoamine transporters. nih.govnih.gov

While direct data on this compound analogs is limited, the principles derived from related compounds suggest that the N-methyl group and the bulky α,α-dimethyl substitution would significantly influence the interaction with the binding pockets of DAT, SERT, and NET. The steric hindrance introduced by the gem-dimethyl group could affect the binding affinity and selectivity profile compared to less substituted analogs.

| Compound Class | Primary Transporter Target | Key Structural Features Influencing Activity |

|---|---|---|

| N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes | DAT | Heteroatom substitutions at the tropane (B1204802) N-8 position. nih.gov |

| N-substituted 3α-(diphenylmethoxy)tropanes | DAT | Nature of the N-substituent (e.g., H, CH3, allyl, benzyl). nih.gov |

| Rimcazole Analogs | DAT | Aromatic substitutions and terminal piperazine (B1678402) N-substituents. miami.edu |

Advanced Methodologies and Future Directions in 2,2 Dimethyl 1 Phenylpropyl Methyl Amine Research

Development of Novel and Green Synthetic Routes for Amine Production

The efficient and sustainable synthesis of sterically hindered amines like (2,2-Dimethyl-1-phenylpropyl)(methyl)amine is a significant challenge. Traditional methods often require multiple steps, harsh reagents, and generate considerable waste. drugdiscoverytrends.com Current research focuses on developing novel and green synthetic routes that improve yield, reduce environmental impact, and enhance safety.

Key areas of development include:

Catalytic Strategies : Transition metal-catalyzed reactions and organocatalysis are being employed to create C-N bonds with high efficiency and selectivity. These methods often operate under milder conditions and can reduce the number of synthetic steps required. sciencedaily.com For instance, a new procedure using a Ma-WhiteSOX/palladium catalyst has been developed for producing tertiary amines from abundant hydrocarbons and secondary amines. sciencedaily.com

Biocatalysis : The use of enzymes, such as transaminases (TAs), offers an environmentally attractive method for the synthesis of chiral amines from prochiral ketones. researchgate.net This approach provides high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry.

Continuous Flow Synthesis : Performing reactions in continuous flow microreactors enhances safety, improves heat and mass transfer, and allows for streamlined optimization and scale-up. tib.eu This methodology is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates.

Sustainable Solvents and Reagents : There is a growing emphasis on replacing hazardous solvents and reagents. Research into using water as a solvent or employing solvent-free conditions is gaining traction. researchgate.net Furthermore, improved synthetic routes aim to avoid the use of highly toxic reagents like sodium cyanide, which have been used in older synthetic pathways for similar compounds. google.com

| Methodology | Advantages | Challenges | Relevance to this compound |

|---|---|---|---|

| Traditional Multistep Synthesis | Well-established procedures | Low overall yield, harsh conditions, significant waste | Baseline method that new routes aim to improve upon |

| Transition Metal Catalysis | High efficiency, milder conditions, fewer steps sciencedaily.com | Catalyst cost, potential for metal contamination | Enables more direct and efficient formation of the C-N bond |

| Biocatalysis (e.g., Transaminases) | High stereoselectivity, green (aqueous, mild conditions) researchgate.net | Limited substrate scope, enzyme stability and cost | Potential for producing specific stereoisomers of the target amine |

| Continuous Flow Chemistry | Enhanced safety, rapid optimization, ease of scale-up tib.eu | Initial equipment investment, potential for clogging | Ideal for optimizing reaction conditions and ensuring process consistency |

Integration of High-Throughput Screening and Combinatorial Chemistry in Analog Discovery

To explore the chemical space around this compound, researchers utilize combinatorial chemistry to rapidly generate large libraries of structural analogs. This is achieved by systematically varying the molecular building blocks. For the target compound, this could involve modifying the phenyl ring with different substituents, altering the N-methyl group to other alkyl or functional groups, or changing the t-butyl moiety.

These compound libraries are then assessed using high-throughput screening (HTS), a process that employs automation and robotics to test thousands of compounds for a specific biological activity or physical property in a short period. The integration of these techniques allows for the efficient identification of structure-activity relationships (SAR), guiding the design of analogs with improved properties. An approach for generating ultra-large chemical libraries of readily accessible ("REAL") compounds has been described, based on using validated multi-step reaction sequences to ensure a high success rate in synthesis. nih.gov

Application of Advanced Spectroscopic and Imaging Techniques for Real-time Reaction Monitoring

Understanding and optimizing the synthesis of this compound requires precise control over reaction parameters. Process Analytical Technology (PAT), particularly in-situ spectroscopic monitoring, provides real-time data on the reaction as it occurs. mt.com This eliminates the need for offline sampling and analysis, which can be time-consuming and may not accurately represent the state of the reaction, especially if transient intermediates are involved. spectroscopyonline.com

Advanced spectroscopic techniques are crucial for this purpose:

Infrared (IR) and Raman Spectroscopy : In-situ Fourier Transform Infrared (FTIR) and Raman spectrometers can monitor the concentration of reactants, intermediates, and products by tracking their characteristic vibrational frequencies. tib.euresearchgate.net These techniques are robust and can be implemented directly into reaction vessels or flow reactors.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Online NMR provides detailed structural information, allowing for unambiguous identification of species in the reaction mixture. acs.org While less sensitive than IR or Raman, it offers unparalleled insight into reaction mechanisms and kinetics.

The data gathered from these techniques enable chemists to determine reaction endpoints accurately, optimize conditions for yield and purity, and ensure the process is robust and scalable. mt.com

| Technique | Information Provided | Advantages | Limitations |

|---|---|---|---|

| FTIR Spectroscopy | Functional group concentrations | Fast, robust, widely applicable tib.eumt.com | Water can be a strong interferent; limited structural detail |

| Raman Spectroscopy | Functional group concentrations, molecular backbone vibrations | Excellent for aqueous solutions, non-invasive researchgate.net | Fluorescence interference can be an issue |

| NMR Spectroscopy | Detailed molecular structure and quantification | Unambiguous compound identification, mechanistic insights acs.org | Lower sensitivity, higher cost, complex setup |

Utilization of Machine Learning and Artificial Intelligence for Compound Design and Property Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing the design and discovery of new molecules. By training algorithms on vast datasets of chemical structures and their associated properties, AI models can predict the characteristics of novel compounds before they are synthesized.

In the context of this compound research, AI can be applied to:

Analog Design : Generate novel molecular structures that are predicted to have superior properties (e.g., higher efficacy, better metabolic stability) compared to the parent compound.

Property Prediction : Forecast physicochemical and ADME/Tox (absorption, distribution, metabolism, excretion, and toxicity) properties of virtual analogs, allowing researchers to prioritize the most promising candidates for synthesis.

Synthesis Planning : Predict viable synthetic routes for target molecules, potentially identifying more efficient or greener pathways.

Interdisciplinary Collaborative Research Initiatives in Amine Chemical Space

The complexity of modern chemical research necessitates a collaborative, interdisciplinary approach. The exploration of the amine chemical space, which includes molecules like this compound, benefits immensely from the combined expertise of scientists from various fields. k-state.edu

These initiatives typically involve:

Organic and Medicinal Chemists : Responsible for the design and synthesis of new compounds.

Computational Chemists : Develop and apply AI/ML models for compound design and property prediction.

Biologists and Pharmacologists : Conduct in vitro and in vivo testing to evaluate the biological activity of new analogs.

Chemical Engineers : Focus on process development, optimization, and scale-up of synthetic routes.

Such collaborations, whether between academic institutions or in public-private partnerships, are essential for translating fundamental chemical discoveries into practical applications. digitellinc.com By integrating diverse skill sets, these teams can more effectively navigate the challenges of drug discovery and materials science, speeding the identification of novel amine scaffolds with useful bioactivity. k-state.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products